An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-2-methylanisole, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, established synthetic routes, spectroscopic signatures, and key applications of this compound. The narrative emphasizes the causality behind experimental choices and provides actionable insights grounded in established chemical principles.
Compound Identification and Core Properties
3-Chloro-2-methylanisole, systematically named 1-chloro-3-methoxy-2-methylbenzene according to IUPAC nomenclature, is a halogenated aromatic ether.[1] Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—makes it a valuable building block in organic synthesis. The Chemical Abstracts Service (CAS) has assigned it the unique registry number 3260-88-6.[1][2]
The physical and chemical properties of a compound are foundational to its handling, reactivity, and application. 3-Chloro-2-methylanisole is a liquid at room temperature with a boiling point between 213-217 °C.[3][4] Its key identifiers and physicochemical properties are summarized in Table 1.
Table 1: Core Identifiers and Physicochemical Properties of 3-Chloro-2-methylanisole
| Property | Value | Reference(s) |
| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene | [1] |
| Synonyms | 2-Chloro-6-methoxytoluene | [1][5] |
| CAS Number | 3260-88-6 | [1][2] |
| Molecular Formula | C₈H₉ClO | [2][5] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 213-217 °C (lit.) | [4] |
| Density | 1.16 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.42 (lit.) | |
| InChI Key | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [1] |
Strategic Synthesis Methodologies
The synthesis of 3-Chloro-2-methylanisole can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, desired purity, and scalability. The two primary routes involve functionalization of a substituted aniline or direct chlorination of an anisole derivative.
Synthesis from 3-Chloro-2-methylaniline: The Diazotization Pathway
A robust and well-established method commences with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] This multi-step process leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide array of functional groups.
The process involves two key transformations:
-
Diazotization: The primary amine of 3-chloro-2-methylaniline is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite in a strong acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium intermediate.[1]
-
Hydrolysis and Methylation: The resulting diazonium salt is subsequently hydrolyzed in situ to form the corresponding phenol, 3-chloro-2-methylphenol. This intermediate is then methylated using an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield the final 3-Chloro-2-methylanisole product.[1]
The causality for the low-temperature condition in the diazotization step is critical; aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, leading to side reactions and significantly reduced yields.
Caption: Synthesis workflow via the diazotization of 3-chloro-2-methylaniline.
Direct Chlorination of 2-Methylanisole: A Regioselectivity Challenge
An alternative approach is the direct electrophilic aromatic substitution (EAS) on 2-methylanisole.[1] This route is more atom-economical but presents a significant challenge in controlling regioselectivity. The benzene ring in 2-methylanisole is activated by two ortho, para-directing groups: the strongly activating methoxy group (-OCH₃) and the weakly activating methyl group (-CH₃).[1]
The directing effects of these two groups are as follows:
-
Methoxy group (at C1): Directs incoming electrophiles to positions 2 (occupied), 4, and 6.
-
Methyl group (at C2): Directs incoming electrophiles to positions 3, 5, and 6.
The desired product, 3-Chloro-2-methylanisole, results from substitution at the C3 position. However, substitution is also strongly favored at the C4 and C6 positions due to the powerful directing effect of the methoxy group.[1] Steric hindrance from the adjacent methyl group at C2 somewhat disfavors substitution at C3.[1] Consequently, direct chlorination with agents like chlorine gas or sulfuryl chloride often yields a mixture of isomers, including 4-chloro-2-methylanisole and 6-chloro-2-methylanisole, necessitating careful optimization of catalysts and reaction conditions to favor the desired 3-chloro isomer.[1]
Caption: Regioselectivity challenges in the direct chlorination of 2-methylanisole.
Spectroscopic and Analytical Characterization
Unambiguous identification of 3-Chloro-2-methylanisole relies on a combination of modern analytical techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique structural information.
Mass Spectrometry (MS)
Mass spectrometry is instrumental for determining the molecular weight and confirming the presence of a chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic M⁺ and M+2 doublet.[1]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (C₈H₉³⁵ClO = 156 g/mol ).
-
Isotope Peak (M+2): A peak at two mass units higher (C₈H₉³⁷ClO = 158 g/mol ) with approximately one-third the intensity of the M⁺ peak.[1]
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. Common fragmentation pathways under electron ionization (EI) include the loss of a methyl radical (•CH₃, M-15), a methoxy radical (•OCH₃, M-31), or a chlorine atom (•Cl, M-35), providing further structural corroboration.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for 3-Chloro-2-methylanisole include:[1]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.
-
~1250 cm⁻¹ & ~1050-1000 cm⁻¹: Strong C-O-C asymmetric and symmetric stretching of the anisole group.
-
~800-600 cm⁻¹: C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural map of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will display complex splitting patterns due to the protons being in a substituted environment. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the methyl group will be a singlet around 2.2-2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.[6] The chemical shifts will be influenced by the attached substituents, with the carbon attached to the oxygen of the methoxy group appearing significantly downfield.
Chemical Reactivity and Synthetic Utility
The reactivity of 3-Chloro-2-methylanisole is dominated by the interplay of its three substituents, making it a versatile intermediate.
Electrophilic Aromatic Substitution (EAS)
Further EAS reactions on 3-Chloro-2-methylanisole are directed by the existing groups. The methoxy and methyl groups are activating, while the chloro group is deactivating but ortho, para-directing. The combined effect makes the ring moderately reactive towards electrophiles, with substitution patterns being predictable based on steric and electronic factors. This allows for the controlled introduction of additional functional groups.[1]
Organometallic Chemistry
3-Chloro-2-methylanisole can serve as an arene ligand in organometallic chemistry. For instance, it can coordinate to a manganese tricarbonyl cationic fragment, [Mn(CO)₃]⁺.[1] This coordination activates the aromatic ring, reversing its normal electronic character and making it susceptible to nucleophilic addition. This "umpolung" reactivity is a powerful tool for synthesizing highly functionalized molecules that are otherwise difficult to access.[1]
Applications in Drug Development and Agrochemicals
While not typically an active pharmaceutical ingredient itself, 3-Chloro-2-methylanisole is a valuable building block for more complex, biologically active molecules. The presence of chloro and methoxy groups is common in drug candidates, influencing properties like metabolic stability, binding affinity, and lipophilicity.[7]
The compound's true significance lies in its role as a key intermediate. For example, its precursor, 3-chloro-2-methylaniline, is a critical raw material for the synthesis of Quinclorac, a widely used quinolinecarboxylic acid herbicide effective for weed control in rice cultivation.[1][8] Given that 3-Chloro-2-methylanisole can be synthesized from this aniline, it is intrinsically linked to the agrochemical industry.[1] In the pharmaceutical sector, the chloro- and methyl-substituted aromatic scaffold allows for strategic modifications, particularly through cross-coupling reactions at the chlorine position, to build diverse molecular libraries for drug discovery.[1]
Safety, Handling, and Storage
3-Chloro-2-methylanisole is classified as a Category 3 flammable liquid and vapor.[3][9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn.[3][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Spills: In case of a spill, remove all sources of ignition and absorb the material with an inert absorbent.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][9]
As with any chemical, researchers should consult the full Safety Data Sheet (SDS) before use.[3][9]
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SAFETY DATA SHEET: 3-Chloro-2-methyl aniline. (2025, December 18). Retrieved January 5, 2026, from [Link]
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4-Chloro-2-methylanisole. (2018, February 16). SIELC Technologies. Retrieved January 5, 2026, from [Link]
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